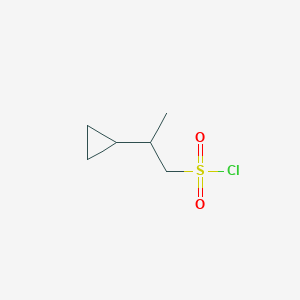
2-Cyclopropylpropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropylpropane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H11ClO2S and its molecular weight is 182.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives . These reactions can be utilized in various biochemical applications.
Mode of Action
The chloride ion is displaced in these reactions, leading to the formation of new covalent bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Cyclopropylpropane-1-sulfonyl chloride . Factors such as pH, temperature, and the presence of other reactive species could potentially affect the compound’s reactivity and stability.
生物活性
2-Cyclopropylpropane-1-sulfonyl chloride (CAS No. 1565675-37-7) is a sulfonyl chloride compound notable for its unique cyclopropyl structure, which imparts distinctive chemical properties. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C6H11ClO2S
- Molecular Weight : 182.67 g/mol
- Reactivity : As a sulfonyl chloride, it is highly reactive towards nucleophiles, including amino acids and proteins, which can lead to enzyme inhibition or protein modification .
1. Enzyme Inhibition
Sulfonyl chlorides are known to interact with various enzymes through nucleophilic attack on the sulfonyl carbon. This interaction can lead to:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on enzymes such as lactate dehydrogenase (LDH), which plays a critical role in cancer metabolism .
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| Pyrazole-based inhibitors | LDHA | <10 |
| This compound | TBD | TBD |
2. Protein Modification
The reactivity of this compound allows it to modify proteins through the formation of covalent bonds. This can result in:
- Altered Protein Functionality : Such modifications can change the activity or stability of proteins, potentially leading to therapeutic applications in diseases where protein function is compromised.
Case Studies and Research Findings
Research has primarily focused on the broader category of sulfonyl chlorides rather than this specific compound. However, insights can be drawn from studies on structurally similar compounds:
Case Study 1: Lactate Dehydrogenase Inhibition
A study reported the development of pyrazole-based inhibitors targeting LDH, showing that structural modifications influenced their inhibitory potency significantly. This suggests that similar approaches could be applied to explore the biological activity of this compound .
Case Study 2: Nucleophilic Substitution Reactions
Research indicates that sulfonyl chlorides can undergo nucleophilic substitution reactions that modify cellular components. This property is essential for developing probes in biological research.
The mechanism by which this compound exerts its biological effects likely involves:
- Covalent Bond Formation : Reacting with nucleophilic sites in enzymes or proteins.
- Alteration of Metabolic Pathways : By inhibiting key enzymes involved in metabolism, it may affect cellular energy production and proliferation.
属性
IUPAC Name |
2-cyclopropylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-5(6-2-3-6)4-10(7,8)9/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPLUAIAXSGUSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














